6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted at the 6-position with a 2,2-dimethylpropyl group and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid typically involves the reaction of the sodium enolate of 3-substituted 3-oxopropionaldehyde with cyanoacetamide, followed by hydrolysis of the resulting nitrile . The sodium enolate can be prepared from ethyl formate and the appropriate ketone using sodium or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Esters and amides of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential hypoglycemic agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a hypoglycemic agent, it may inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(2-methylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid
- 6-(2,2-dimethylbutyl)-2-oxo-3H-pyridine-3-carboxylic acid
- 6-(1,1-dimethylethyl)-2-oxo-3H-pyridine-3-carboxylic acid
Uniqueness
6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and suitability for various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H15NO3 |
---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
6-(2,2-dimethylpropyl)-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)6-7-4-5-8(10(14)15)9(13)12-7/h4-5,8H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BXELVTYOQLKIDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NC(=O)C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.